Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
Overview
Description
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is a chemical compound with the IUPAC name ethyl (4-bromo-1H-pyrazol-1-yl)acetate . It has a molecular weight of 233.06 .
Synthesis Analysis
The synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate involves several steps. One method involves the use of 4,4,5,5-tetramethyl-2-(4,4,5,5-tetramethyl(1,3,2)dioxaborolan-2-yl)-1,3,2-dioxaborolane in DMF at 80°C . Another method involves the use of sodium hydride in anhydrous DMF at 60°C . More detailed synthesis methods can be found in the referenced documents .Molecular Structure Analysis
The linear formula of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is C7H9BrN2O2 . It contains seven carbon atoms, nine hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms .Physical And Chemical Properties Analysis
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is a solid or liquid compound that should be stored in a dry environment at 2-8°C . .Scientific Research Applications
Antimicrobial Activity
Ethyl 2-(1H-pyrazol-1-yl)acetate, a related compound to Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, has been utilized in synthesizing new antimicrobial agents. For instance, its derivatives have shown effectiveness against pathogenic bacteria like Staphylococcus aureus and Escherichia coli, suggesting potential in developing new antibacterial drugs (Asif, Alghamdi, Alshehri, & Kamal, 2021).
Marine Fungus Derivatives
Research on marine fungus Penicillium sp. led to the discovery of new compounds using ethyl acetate extracts, highlighting the role of ethyl acetate derivatives in exploring marine biodiversity for novel chemical entities (Wu et al., 2010).
Synthesis of Novel Compounds
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate has been integral in synthesizing various novel compounds, including thiazoles and pyrazolo[1,5-a]pyrimidines. These synthesized compounds are significant for further research in chemistry and potential pharmacological applications (Abdelhamid & Afifi, 2010).
Anti-Inflammatory Activity
In the context of anti-inflammatory research, derivatives of ethyl 2-bromoacetate (a related chemical) were tested for their anti-inflammatory properties, showing the potential application of these compounds in medicinal chemistry (Abignente et al., 1992).
Crystal Structure and Antioxidant Properties
Studies on the crystal structure, Hirshfeld surface analysis, and antioxidant properties of novel pyrazole derivatives, including Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, provide insights into the structural and functional aspects of these compounds (Naveen et al., 2021).
Crystal Morphology Prediction
Research on crystal morphology prediction using ethyl acetate for recrystallizing 3,4-Dinitro-1H-pyrazole (DNP) reveals the influence of solvents like ethyl acetate on crystal shapes, which is critical in crystallography and material science (Song et al., 2017).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(4-bromopyrazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-2-12-7(11)5-10-4-6(8)3-9-10/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVAPGLHLXVJIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426895 | |
Record name | (4-Bromo-pyrazol-1-yl)-acetic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate | |
CAS RN |
82231-58-1 | |
Record name | (4-Bromo-pyrazol-1-yl)-acetic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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